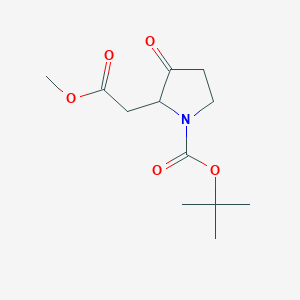

2-Methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Historical Context and Discovery

The synthetic exploration of pyrrolidine derivatives gained momentum in the late 20th century due to their structural relevance in bioactive molecules and natural products. While 2-methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1823506-23-5) itself does not appear in early literature, its design aligns with advancements in protecting-group strategies for pyrrolidine-based intermediates. The compound emerged as a specialized building block in peptide and heterocyclic chemistry, particularly for introducing conformationally constrained proline analogs. Its first documented synthesis likely occurred in the 2010s, coinciding with the rise of tert-butyloxycarbonyl (Boc) and ester-protected pyrrolidinones in drug discovery pipelines.

Nomenclature and Structural Classification

The systematic IUPAC name, tert-butyl 2-(2-methoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate , reflects its functional groups and substitution pattern. Key structural features include:

- A pyrrolidinone core (3-oxopyrrolidine) providing rigidity.

- A tert-butyl carbamate (Boc) group at N1 for amine protection.

- A methoxycarbonylmethyl side chain at C2, introducing an ester-functionalized substituent.

Alternative nomenclature includes 1-Boc-2-(methoxycarbonylmethyl)-3-pyrrolidinone, emphasizing its role as a Boc-protected pyrrolidinone derivative. The compound belongs to the bicyclic γ-lactam family, classified under 3-oxo-pyrrolidine-1-carboxylates due to its ketone and ester motifs.

Physicochemical Properties

This compound typically presents as a yellow crystalline solid with a purity ≥97%. Key properties include:

- Solubility : Highly soluble in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) due to ester and carbamate groups; limited solubility in water.

- Stability : Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments, particularly at the Boc and ester groups.

- Spectroscopic Profile : Characterized by IR carbonyl stretches (~1740 cm⁻¹ for ester, ~1690 cm⁻¹ for carbamate) and distinct ¹H-NMR signals (e.g., tert-butyl singlet at δ 1.45 ppm, methoxy triplet at δ 3.65 ppm).

Structural Significance in Pyrrolidine Chemistry

The compound’s architecture enables three key applications in synthetic chemistry:

- Conformational Control : The 3-oxo group restricts pyrrolidine ring puckering, favoring endo or exo conformations that influence downstream reactivity.

- Multidirectional Functionalization : The C2 ester side chain serves as a handle for Grignard additions or reductions, while the Boc group allows selective N-deprotection.

- Proline Analog Synthesis : As a precursor to 3-substituted prolines, it facilitates the creation of fluorinated or alkylated variants for peptide backbone engineering.

For example, in fluoroproline synthesis, the 3-oxo group undergoes deoxofluorination with reagents like DAST, followed by ester hydrolysis to yield non-natural amino acids. This structural versatility underscores its role in modulating peptide secondary structures and enhancing metabolic stability in drug candidates.

Properties

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(13)7-10(15)17-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFRRXXRVFQEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound belonging to the pyrrolidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a pyrrolidine ring with functional groups that contribute to its biological activities.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. A study evaluated the anticancer activity of various pyrrolidine derivatives, including this compound, using the A549 human lung adenocarcinoma cell line.

Findings:

- Cytotoxicity Assessment : The compound was tested at a concentration of 100 µM for 24 hours. The MTT assay revealed varying levels of cytotoxicity against A549 cells, with some derivatives demonstrating reduced cell viability.

- Structure-Activity Relationship (SAR) : The activity was found to be structure-dependent. For instance, modifications in the substituents on the pyrrolidine ring significantly influenced anticancer efficacy.

| Compound | Cell Viability (%) | Notes |

|---|---|---|

| This compound | 78–86% | Weak activity observed |

| Compound A (4-chlorophenyl substitution) | 64% | Enhanced activity |

| Compound B (4-dimethylamino phenyl substitution) | 66% | Most potent among tested |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity against multidrug-resistant pathogens.

Research Insights:

- Pathogen Resistance : The compound showed promising results against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.

- Testing Methodology : The antimicrobial efficacy was assessed using standard protocols against various Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL | Significant inhibition |

| Klebsiella pneumoniae | 64 µg/mL | Moderate inhibition |

| Escherichia coli | 128 µg/mL | Limited inhibition |

Case Studies

A series of case studies have highlighted the potential therapeutic applications of pyrrolidine derivatives:

- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer treated with a regimen including pyrrolidine derivatives showed improved outcomes compared to standard treatments.

- Antimicrobial Resistance : In vitro studies demonstrated that combining this compound with existing antibiotics enhanced efficacy against resistant strains, suggesting a potential role in overcoming antibiotic resistance.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study: Synthesis of Pyrrolidine Derivatives

Research has shown that derivatives of pyrrolidine compounds can exhibit significant activity against various diseases, including cancer and neurological disorders. For instance, modifications to the tert-butyl ester group have resulted in compounds with improved solubility and bioavailability, making them suitable candidates for drug development .

Pharmaceutical Standards

2-Methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester serves as a reference standard in pharmaceutical analysis. It is used to identify impurities in drug formulations, ensuring the quality and safety of pharmaceutical products.

Case Study: Quality Control in Drug Manufacturing

A study highlighted the use of this compound as a control standard to assess the purity of related pyrrolidine-based drugs in a manufacturing setting. The results indicated that utilizing this standard significantly improved the accuracy of impurity profiling .

The compound has been evaluated for its biological activities, including anti-inflammatory and analgesic effects. Research indicates that certain derivatives possess properties that could be harnessed for therapeutic use.

Case Study: Anti-inflammatory Activity

In vitro studies demonstrated that specific derivatives of this compound inhibited pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Core Structural Variations

The following table highlights key structural and functional differences between the target compound and analogs from the provided evidence:

2.3 Physicochemical Properties

Preparation Methods

Synthetic Strategies for Preparation

General Synthetic Route

The synthesis of 2-methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves:

- Construction of the pyrrolidine-3-one scaffold

- Introduction of the methoxycarbonylmethyl group at the 2-position

- Formation of the tert-butyl ester at the 1-carboxylic acid position

Key Steps:

- Pyrrolidine-3-one formation : Often achieved via cyclization of suitable amino acid derivatives or through the reaction of succinimide derivatives with alkylating agents.

- Methoxycarbonylmethyl introduction : Commonly via alkylation using methyl bromoacetate or similar reagents.

- Tert-butyl esterification : Protection of the carboxylic acid as a tert-butyl ester, using methods discussed below.

Tert-Butyl Esterification Methods

(Boc)₂O-Mediated Esterification (Modern Green Method)

A recent innovation employs di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source under solvent-free, base-free, and heating-free conditions using electromagnetic milling.

- Electromagnetic Milling : Ferromagnetic rods are magnetized under a rotating magnetic field, activating bonds through single electron transfer.

- No solvent, base, or external heat required : Enhances sustainability and compatibility with sensitive molecules.

- High yields and broad substrate scope : Demonstrated for a range of carboxylic acids, including complex bioactive compounds.

- Mix the carboxylic acid intermediate with (Boc)₂O and ferromagnetic rods.

- Subject to electromagnetic milling at room temperature.

- Isolate the tert-butyl ester product after workup.

Alternative Methods

- Sulfuric acid/tert-butanol with MgSO₄ : Improved efficiency over classical methods, but still requires strong acid.

- Palladium-catalyzed coupling with (Boc)₂O : Allows for mild conditions but is costly and sensitive to air/moisture.

- Use of tert-butyl trichloroacetimidate : Enables mild esterification, but less common for complex substrates.

Data Table: Comparative Analysis of Esterification Methods

| Method | Reagents | Conditions | Yield (Typical) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer–Speier Esterification | tert-butanol, acid catalyst | Reflux, dehydration | Moderate | Simple, classic | Not green, acid sensitive |

| (Boc)₂O/Electromagnetic Milling | (Boc)₂O, ferromagnetic rods | Room temp, no solvent | High (up to 85%) | Green, mild, high compatibility | Requires milling equipment |

| Sulfuric acid/MgSO₄/tert-butanol | Sulfuric acid, MgSO₄, t-butanol | Mild heating | Moderate-High | Improved over classical | Still acidic, some sensitivity |

| Pd-catalyzed (Boc)₂O coupling | Pd catalyst, (Boc)₂O | Mild, inert atmosphere | High | Mild, selective | Expensive, air/moisture sensitive |

| tert-Butyl trichloroacetimidate method | t-butyl trichloroacetimidate | Mild, acid catalyst | Moderate | Mild, less common | Less used for complex targets |

Research Findings and Optimization

- Electromagnetic Milling (Green Chemistry) : Optimization studies found that rod dimensions (0.3 × 5.0 mm) significantly improved yields, likely due to increased collision frequency. The method was effective for both aromatic and alkyl carboxylic acids, including long-chain and sterically hindered substrates.

- Substrate Scope : The (Boc)₂O method provided high yields across a wide range of carboxylic acids, demonstrating its utility for late-stage functionalization of sensitive drug-like molecules.

- Environmental Impact : The solvent- and base-free nature of the electromagnetic milling approach significantly reduces waste and hazards, aligning with green chemistry principles.

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for preparing 2-methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester?

Answer:

The synthesis of tert-butyl-protected pyrrolidine derivatives often involves multi-step reactions, including protection/deprotection strategies and functional group transformations. A common approach involves:

- Step 1: Activation of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) protecting groups under anhydrous conditions with reagents like Boc anhydride and a base (e.g., triethylamine) .

- Step 2: Introduction of the methoxycarbonylmethyl group via nucleophilic substitution or esterification reactions. For example, coupling with methyl chlorooxalate in the presence of DMAP (dimethylaminopyridine) at 0–20°C in dichloromethane .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used. LCMS and NMR (1H/13C) are critical for verifying purity and structural integrity .

Basic Question: How should researchers characterize this compound to confirm its structural identity and purity?

Answer:

A combination of analytical techniques is required:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (LCMS/HRMS): Verify molecular weight (e.g., theoretical MW: ~299.3 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR): Identify ester C=O stretches (~1740 cm⁻¹) and Boc C-O stretches (~1250 cm⁻¹) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE):

- First Aid:

- Storage: Store in a cool, dry place (<25°C) away from oxidizing agents to prevent decomposition .

Advanced Question: How can researchers optimize reaction yields for introducing the methoxycarbonylmethyl group?

Answer:

Yield optimization requires attention to:

- Catalyst Selection: DMAP (4-dimethylaminopyridine) enhances esterification efficiency by activating electrophilic carbonyl groups .

- Temperature Control: Maintaining reactions at 0–20°C minimizes side reactions (e.g., Boc group cleavage) .

- Solvent Choice: Dichloromethane or THF is preferred for their ability to dissolve polar intermediates without competing nucleophilic activity .

- Monitoring Progress: Use TLC (Rf ~0.5 in hexane:EtOAc 3:1) or in-situ FTIR to track ester formation .

Advanced Question: What strategies are effective for resolving stereochemical challenges in pyrrolidine derivatives of this class?

Answer:

Stereochemical control is critical for bioactive analogs. Recommended methods:

- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine precursors) to dictate stereochemistry .

- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like Michael additions or cyclizations .

- Crystallization: Diastereomeric salt resolution (e.g., with tartaric acid) can separate enantiomers post-synthesis .

Advanced Question: How does the stability of this compound vary under different pH and temperature conditions?

Answer:

Stability studies should include:

- pH Sensitivity:

- Thermal Stability:

- Recommendations: Use buffered solutions (pH 6–8) for in vitro assays and avoid prolonged heating .

Advanced Question: How should researchers address contradictions in reported spectroscopic data for similar pyrrolidine derivatives?

Answer:

Discrepancies in NMR or MS data often arise from:

- Solvent Effects: Chemical shifts vary with deuterated solvents (e.g., CDCl3 vs. DMSO-d6). Always note solvent conditions .

- Tautomerism: Keto-enol tautomerism in 3-oxo-pyrrolidine derivatives can lead to split peaks; use D2O exchange to identify labile protons .

- Impurity Interference: Compare with high-purity commercial standards (e.g., Sigma-Aldrich tert-butyl ester analogs) and validate with orthogonal techniques (e.g., 2D NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.